molecular formula C13H7Cl3N4O5 B14239150 N-Nitro-N'-(3-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea CAS No. 445289-46-3

N-Nitro-N'-(3-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea

Cat. No.: B14239150
CAS No.: 445289-46-3
M. Wt: 405.6 g/mol
InChI Key: BBNPZTHHHMRPSN-UHFFFAOYSA-N
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Description

“N-Nitro-N’-(3-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea” is a synthetic organic compound that belongs to the class of nitroaromatic compounds These compounds are characterized by the presence of nitro groups (-NO2) attached to aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-Nitro-N’-(3-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea” typically involves the reaction of 3-nitroaniline with 2,4,6-trichlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the compound in a pure form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

“N-Nitro-N’-(3-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea” can undergo several types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) are commonly used.

Major Products

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: The major products would depend on the substituents introduced during the reaction.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N-Nitro-N’-(3-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea” would depend on its specific application. For example, if used as an antimicrobial agent, it may interfere with the metabolic pathways of microorganisms. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Nitro-N’-(3-nitrophenyl)urea
  • N-Nitro-N’-(2,4,6-trichlorophenyl)urea
  • N-Nitro-N’-(4-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea

Uniqueness

“N-Nitro-N’-(3-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea” is unique due to the specific arrangement of nitro and trichlorophenyl groups, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

445289-46-3

Molecular Formula

C13H7Cl3N4O5

Molecular Weight

405.6 g/mol

IUPAC Name

1-nitro-3-(3-nitrophenyl)-1-(2,4,6-trichlorophenyl)urea

InChI

InChI=1S/C13H7Cl3N4O5/c14-7-4-10(15)12(11(16)5-7)18(20(24)25)13(21)17-8-2-1-3-9(6-8)19(22)23/h1-6H,(H,17,21)

InChI Key

BBNPZTHHHMRPSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)N(C2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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